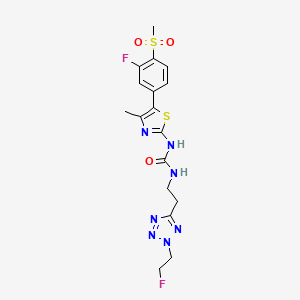

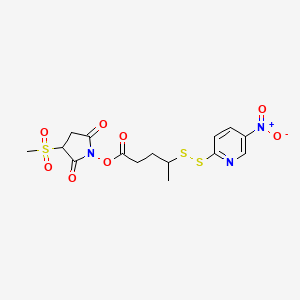

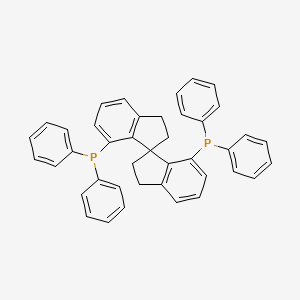

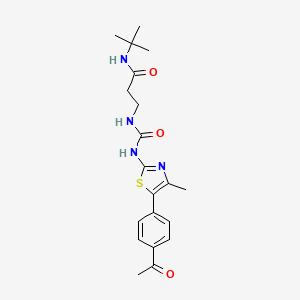

![molecular formula C9H7BrF3N3 B3182601 3-溴-2,5-二甲基-7-(三氟甲基)吡唑并[1,5-A]嘧啶 CAS No. 954278-38-7](/img/structure/B3182601.png)

3-溴-2,5-二甲基-7-(三氟甲基)吡唑并[1,5-A]嘧啶

描述

3-Bromo-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine is a chemical compound . It has been used in the synthesis of C3-arylated 7-trifluoromethylpyrazolo[1,5-A]pyrimidin-5-one derivatives .

Synthesis Analysis

The synthesis of C3-arylated 7-trifluoromethylpyrazolo[1,5-A]pyrimidin-5-one derivatives has been reported starting from 3-Bromo-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine through a Suzuki–Miyaura cross-coupling reaction . The arylation (heteroarylation) strategy can be performed using a wide variety of aryl and heteroaryl boronic acids .Chemical Reactions Analysis

The Suzuki–Miyaura cross-coupling reaction is a key step in the synthesis of C3-arylated 7-trifluoromethylpyrazolo[1,5-A]pyrimidin-5-one derivatives from 3-Bromo-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine . This reaction involves the use of aryl and heteroaryl boronic acids .科学研究应用

Antitumor Applications

Specific Scientific Field

Medicinal Chemistry

Comprehensive and Detailed Summary of the Application

Pyrazolo[1,5-a]pyrimidines (PP) derivatives are a large family of N-heterocyclic compounds that have a significant impact in medicinal chemistry . They have shown potential as antitumor scaffolds .

Methods of Application or Experimental Procedures

Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .

Results or Outcomes Obtained

The discussion highlights their anticancer potential and enzymatic inhibitory activity, which hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Fluorophores Applications

Specific Scientific Field

Materials Science and Biological Interactions

Comprehensive and Detailed Summary of the Application

A family of pyrazolo[1,5-a]pyrimidines (PPs) has been identified as strategic compounds for optical applications due to several key characteristics . They have simpler and greener synthetic methodology as compared to those of BODIPYS , and their tunable photophysical properties .

Methods of Application or Experimental Procedures

The PPs bearing simple aryl groups allow good solid-state emission intensities . Solid-state emitters can be designed by proper structural selection .

Results or Outcomes Obtained

The properties and stability found in PPs are comparable to commercial probes such as coumarin-153, prodan and rhodamine 6G . The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities .

Suzuki–Miyaura Cross-Coupling Reaction

Specific Scientific Field

Organic Chemistry

Comprehensive and Detailed Summary of the Application

The Suzuki–Miyaura cross-coupling reaction is a powerful synthetic tool for carbon–carbon bond formation . It has been used to create C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one .

Methods of Application or Experimental Procedures

The arylation (heteroarylation) strategy can be performed using a wide variety of aryl and heteroaryl boronic acids and requiring a tandem catalyst XPhosPdG2/XPhos to avoid the debromination reaction .

Results or Outcomes Obtained

This approach has been highlighted by the synthesis of a known anti-inflammatory agent . Additionally, a preliminary biological evaluation has revealed that a number of derivatives display micromolar IC50 values against monoamine oxidase B, an important target in the field of neurodegenerative disorders .

Photophysical Properties

Specific Scientific Field

Material Science

Comprehensive and Detailed Summary of the Application

Pyrazolo[1,5-a]pyrimidines have significant photophysical properties . They have been identified as strategic compounds for optical applications .

Methods of Application or Experimental Procedures

After continuous excitation at 365 nm with a xenon lamp (4.0 mW) at different times, the normalized fluorescence intensities of dyes decreased by 89–94%, measured at their maximum wavelength .

Results or Outcomes Obtained

The photobleaching performance of these dyes is very good when compared with those obtained for the commercial probes .

Microwave-Assisted Suzuki–Miyaura Cross-Coupling Reaction

Comprehensive and Detailed Summary of the Application

The microwave-assisted Suzuki–Miyaura cross-coupling reaction is a powerful synthetic tool for carbon–carbon bond formation . It has been used to create C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one .

Results or Outcomes Obtained

These optimized conditions were successfully extended to the synthesis of 7-, 8- and 9-arylated pyrimido[1,2-b]indazol-2-ones from their corresponding brominated starting materials . Furthermore, the second C-5 arylation of C3-arylated pyrazolo[1,5-a]pyrimidin-5-ones was achieved under standard Suzuki–Miyaura cross-coupling conditions, after activating the C–O bond of the lactam function with PyBroP, giving access to a small library of 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines in good to excellent yields .

属性

IUPAC Name |

3-bromo-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF3N3/c1-4-3-6(9(11,12)13)16-8(14-4)7(10)5(2)15-16/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPYDFTFUOPZYMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=NN2C(=C1)C(F)(F)F)C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

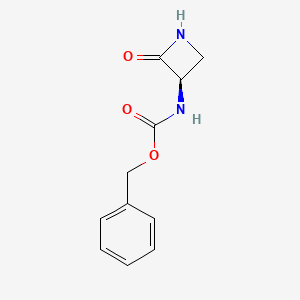

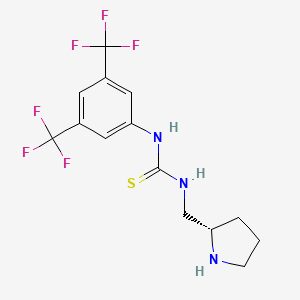

![{4-[4,9-Bis(ethyloxy)-1-oxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl]-2-fluorophenyl}acetic acid](/img/structure/B3182594.png)